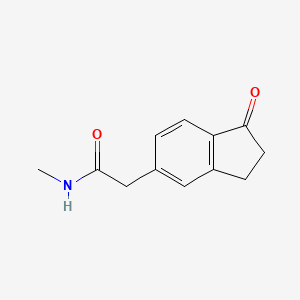

N-methyl(1-oxoindan-5-yl)acetamide

Description

Contextualization within Indanone Chemistry

The 1-indanone (B140024) framework is a well-established and significant motif in chemistry. It consists of a 2,3-dihydro-1H-indene structure with a ketone group at position 1. chemicalbook.com This bicyclic ketone is a colorless to light yellow solid in its unsubstituted form and serves as a foundational building block in the synthesis of more complex molecules. chemicalbook.comwikipedia.org

Indanones are considered "privileged structures" in medicinal chemistry because their framework is frequently found in pharmacologically active compounds with diverse therapeutic applications. nih.gov Perhaps the most prominent example is Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, which features an indanone moiety. nih.gov The rigid structure of the indanone scaffold provides a fixed orientation for appended functional groups, which can be crucial for specific binding interactions with biological targets.

Positioning within Amide Chemistry and N-Substituted Acetamides

The second key component of the title compound is the N-methylacetamide group. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by a nitrogen atom. youtube.com The specific group in N-methyl(1-oxoindan-5-yl)acetamide is a tertiary amide, as the nitrogen atom is bonded to three non-hydrogen atoms: the acetyl group, a methyl group, and the indanone ring. youtube.com

N-substituted amides are fundamental in organic synthesis and medicinal chemistry. The substituents on the nitrogen atom significantly influence the amide's physical and chemical properties, including its reactivity, polarity, and ability to act as a hydrogen bond donor or acceptor. Unlike primary or secondary amides, tertiary amides lack an N-H bond and therefore cannot act as hydrogen bond donors, a feature that can profoundly affect solubility and biological interactions.

N-methylacetamide itself is a well-characterized compound used as a chemical intermediate and a solvent. wikipedia.orgchemicalbook.com The incorporation of the N-methylacetamide group into larger molecules is a common strategy to fine-tune properties. Replacing a simple amine with an acetamide (B32628) group, for instance, can alter a compound's pharmacokinetic profile. Isosteric replacement involving amide groups is a classic tool in drug design to improve potency, selectivity, and metabolic stability. nih.gov

Significance of the Indanone-Amide Structural Motif in Chemical Inquiry

The combination of an indanone scaffold with an amide functional group, as seen in this compound, represents a powerful strategy in modern chemical research, particularly in drug discovery. This molecular architecture allows researchers to merge the advantageous structural rigidity and established biological relevance of the indanone core with the nuanced chemical and pharmacological properties imparted by the N-substituted amide.

The attachment of the amide at the 5-position of the indanone ring is a common location for synthetic modification. Precursors like 5-aminoindan-1-one (B112515) are known starting materials for biologically active compounds. The conversion of the amino group to an N-methylacetamide can be a deliberate chemical step to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with specific biological targets or improving its drug-like characteristics.

While research on this exact molecule is not widespread in public literature, the strategy is well-precedented. Indanone derivatives have been extensively explored as anticancer, antimicrobial, and antiviral agents, in addition to their use in neurodegenerative diseases. nih.gov Similarly, the N-acetamide group is a component of many pharmacologically active ligands. Therefore, a compound like this compound is a logical construction for chemists aiming to develop new molecular probes or therapeutic candidates, leveraging the proven potential of both of its core motifs.

Chemical Data for this compound

Below are the fundamental chemical properties for the compound. As experimental data is not publicly available, these values are computed based on the molecular structure.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molar Mass | 203.24 g/mol |

| IUPAC Name | N-methyl-N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide |

| Structure (SMILES) | CC(=O)N(C)C1=CC=C2C(=C1)C(=O)CC2 |

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N-methyl-2-(1-oxo-2,3-dihydroinden-5-yl)acetamide |

InChI |

InChI=1S/C12H13NO2/c1-13-12(15)7-8-2-4-10-9(6-8)3-5-11(10)14/h2,4,6H,3,5,7H2,1H3,(H,13,15) |

InChI Key |

BOOZPJKFTXGKKL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1=CC2=C(C=C1)C(=O)CC2 |

Origin of Product |

United States |

Advanced Structural Analysis of N Methyl 1 Oxoindan 5 Yl Acetamide and Analogues

Conformational Analysis of the Amide Linkage within the Indanone Framework

The amide bond, a cornerstone of peptide chemistry, exhibits characteristic conformational properties that are influenced by its local environment. In N-methyl(1-oxoindan-5-yl)acetamide, the indanone moiety imposes specific steric and electronic constraints on the N-methylacetamide group, thereby modulating its conformational landscape.

Spectroscopic Approaches to Amide Conformations (e.g., Amide I band analysis)

Infrared (IR) spectroscopy is a powerful tool for probing the secondary structure of amides, with the Amide I band, arising primarily from the C=O stretching vibration, being particularly sensitive to conformation. nih.govresearchgate.net This band typically appears in the 1600–1800 cm⁻¹ region of the IR spectrum. nih.gov The precise frequency of the Amide I band is influenced by factors such as hydrogen bonding and the dihedral angles of the peptide backbone.

In model systems like N-methylacetamide (NMA), the Amide I band has been extensively studied to understand the fundamentals of amide vibrations. nih.govnih.gov Density Functional Theory (DFT) calculations have shown that for an isolated NMA molecule, the Amide I vibration occurs around 1630 cm⁻¹. nih.govaip.org The presence of different fine components in the IR spectrum of NMA suggests the existence of various structural isomers and hydrated forms. nih.govaip.org

For this compound, the electronic environment created by the aromatic ring of the indanone system is expected to influence the Amide I band position. The conjugation of the amide with the aromatic ring can lead to a shift in the C=O stretching frequency. Two-dimensional infrared (2D IR) spectroscopy, which spreads the spectral information across a second frequency dimension, could offer enhanced resolution to distinguish between different conformational states and their dynamics. nih.gov

Table 1: Characteristic Amide I Band Frequencies for N-methylacetamide (NMA) and Related Structures

| Compound/Structure | Spectroscopic Method | Amide I Frequency (cm⁻¹) | Reference |

| N-methylacetamide (A-1 component) | DFT Calculation | 1630 | nih.govaip.org |

| N-methylacetamide (Im-1 component) | DFT Calculation | 1700 | nih.gov |

| Proteins (β-sheet) | FTIR | ~1620 - 1640 | nih.gov |

| Proteins (α-helix) | FTIR | ~1650 - 1660 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Investigation of Isomerization Paths (e.g., cis/trans isomers of the amide bond)

The partial double-bond character of the C-N bond in amides restricts free rotation, leading to the existence of cis and trans isomers. For most non-prolyl peptide bonds, the trans conformation is sterically favored and thus more stable. aip.orgdntb.gov.ua In the case of N-methylacetamide, the trans isomer is thermodynamically more stable than the cis isomer by approximately 8 kJ mol⁻¹. aip.org

The energy barrier for the cis-trans isomerization of a neutral amide bond is significant, typically around 80-100 kJ mol⁻¹, making the process slow at room temperature. aip.org This isomerization is not a simple rotation around the C-N bond but involves a coupled pyramidal inversion at the nitrogen atom. dntb.gov.ua Studies on N-alkylated aryl amides indicate that the absence of intramolecular hydrogen bonding can influence the conformational preferences. researchgate.net

For this compound, the attachment of the amide to an aromatic ring system can influence the cis/trans equilibrium. The steric bulk of the indanone moiety might further disfavor the cis conformation. The isomerization pathway can be influenced by protonation or deprotonation of the amide group, which can significantly lower the activation barrier for the interconversion. aip.orgdntb.gov.ua Computational studies on NMA have shown that O-protonation followed by a proton transfer to the nitrogen can provide a low-energy pathway for trans to cis isomerization. aip.orgdntb.gov.ua

Spatial Orientation and Intermolecular Interactions

The solid-state structure of molecular compounds is governed by the efficient packing of molecules, which is in turn directed by intermolecular forces, most notably hydrogen bonding.

Hydrogen Bonding Networks and Their Influence on Molecular Packing

The secondary amide group (-CONH-) in this compound is both a hydrogen bond donor (N-H) and an acceptor (C=O). This dual capability allows for the formation of robust hydrogen-bonding networks, which are a defining feature in the crystal structures of amides. researchgate.net In the crystal structure of related simple amides like acetamide (B32628), molecules are often arranged in chains or cyclic dimers through N-H···O=C hydrogen bonds. researchgate.net

Analysis of Crystal Structures for Related N-methylacetamide Derivatives

In more complex systems, such as cocrystals of pyridyl-bithiophene amides, the interplay between different hydrogen bond donors and acceptors leads to predictable supramolecular assemblies. nsf.gov The analysis of crystal structures of various amides and indanone-containing molecules allows for the prediction of likely hydrogen bonding motifs and packing arrangements for this compound. It is highly probable that the primary interaction will be the formation of chains or tapes via N-H···O=C hydrogen bonds, with the indanone moieties arranged to optimize packing and potentially engage in weaker intermolecular contacts.

Impact of Indanone Ring Substitution on Molecular Geometry

Studies on substituted cyclopentane (B165970) rings, which are analogous to the five-membered ring in indanone, show that substituents can induce puckering of the ring to alleviate steric strain. iscnagpur.ac.in In the case of this compound, the acetamido group at the 5-position is attached to the aromatic ring. While this substitution is on the six-membered ring, electronic effects transmitted through the aromatic system can subtly influence the bond lengths and angles within the fused five-membered ring.

A computational study on 5,6-dimethoxy-1-indanone (B192829) revealed that the methoxy (B1213986) groups can influence the planarity of the aromatic ring and the adjacent bonds. researchgate.net Similarly, the N-methylacetamide substituent, with its ability to engage in resonance with the aromatic ring, can alter the electron distribution and, consequently, the bond lengths and angles of the entire indanone framework. The steric bulk of the substituent will also play a role in determining the preferred orientation of the side chain relative to the ring system. Research on substituted cyclopentadienyl (B1206354) rings has shown that both electron-donating and electron-withdrawing groups can affect the geometry and aromaticity of the ring system. rsc.org

Computational and Theoretical Studies on N Methyl 1 Oxoindan 5 Yl Acetamide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of N-methyl(1-oxoindan-5-yl)acetamide. These theoretical approaches offer a lens into the molecule's fundamental electronic structure, which governs its reactivity and interactions.

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of organic molecules, including indanone and acetamide (B32628) derivatives. mdpi.com This quantum-chemical theory is founded on the principle that the ground state energy of a multi-electron system can be determined from its electron density. aps.org DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying molecules of the size and complexity of this compound.

In the context of indanone-acetamides, DFT is employed to predict a variety of molecular properties. These include optimized molecular geometries, vibrational frequencies, and electronic properties such as ionization potentials and electron affinities. For instance, studies on related acetamide compounds have successfully utilized DFT to establish their structural characteristics and electronic behavior. nih.govnih.gov Similarly, DFT has been applied to understand the structure and electronic transitions in isoindigo derivatives, which share some structural motifs with the indanone core. nih.gov The insights gained from these studies on related compounds can be extrapolated to understand the behavior of the this compound molecule.

A key aspect of DFT studies is the selection of an appropriate functional and basis set, which can significantly influence the accuracy of the results. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for such calculations, as it has been shown to provide reliable results for a wide range of organic molecules. researchgate.net

The electronic character of this compound is further illuminated by the analysis of its molecular orbitals and charge distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrophilic and nucleophilic attack. For acetamide derivatives, the carbonyl oxygen and the nitrogen atom are typically electron-rich regions, while the carbonyl carbon is electron-poor.

Furthermore, Mulliken population analysis or other charge partitioning schemes can be used to assign partial atomic charges to each atom in the molecule. This information is crucial for understanding intermolecular interactions and for the development of accurate force fields for molecular dynamics simulations.

| Parameter | Significance | Typical Findings in Related Compounds |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | Varies depending on substituents; smaller gaps suggest higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron density distribution and reactive sites. | Electron-rich regions around carbonyl oxygen and amide nitrogen. |

| Atomic Charges | Quantifies the charge distribution on individual atoms. | Used to understand intermolecular interactions and develop force fields. |

Theoretical Modeling of Molecular Recognition and Interactions

Theoretical modeling serves as a powerful tool to predict and analyze the interactions of a molecule with biological targets. For this compound, these models can elucidate the fundamental mechanisms governing its molecular recognition, which is crucial for understanding its potential biological activity.

Computational Docking Methodologies for Ligand-Receptor Interactions (generalized from reported binding site studies)

Computational docking is a key methodology used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This technique allows for the characterization of the binding mode and affinity. In the context of this compound, while specific docking studies on this exact compound are not extensively reported, the general principles of ligand-receptor docking can be applied to understand its potential interactions.

The process typically begins with obtaining the three-dimensional structures of the ligand (this compound) and the target receptor, often from crystallographic data found in protein data banks. nih.gov The receptor preparation involves several steps, including the removal of water molecules, ions, and any co-crystallized ligands, followed by the addition of polar hydrogen atoms. nih.gov

Software such as AutoDock is commonly employed to perform the docking calculations. nih.gov These programs utilize scoring functions to evaluate the fitness of different binding poses, predicting the most energetically favorable conformation. The interaction of the ligand with key amino acid residues in the receptor's binding site is then analyzed. For amide-containing compounds, hydrogen bonds are a critical interaction. For instance, studies on similar molecules have shown that the amide group can form hydrogen bonds with residues like Gln791 and Met793 in certain protein kinases. nih.gov

The binding affinity, often expressed as the binding energy (ΔG), is a crucial parameter obtained from docking simulations. A more negative binding energy indicates a stronger and more stable interaction between the ligand and the receptor. nih.gov For example, in studies of other acetamide derivatives, compounds with better binding energies than reference drugs have been identified as promising candidates for further investigation. nih.govresearchgate.net

Table 1: Key Parameters in Computational Docking Studies

| Parameter | Description | Typical Software/Method |

| Binding Affinity (ΔG) | The measure of the strength of the binding interaction between a ligand and a receptor. | AutoDock, GOLD, Glide |

| Inhibition Constant (Ki) | An indication of how potent a ligand is in inhibiting a particular receptor or enzyme. | Calculated from Binding Affinity |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | VMD, PyMOL |

| Hydrogen Bond Analysis | Identification and quantification of hydrogen bonds between the ligand and receptor. | Discovery Studio, LigPlot+ |

Electrostatic Potential Surface Analysis in Amide-Indanone Systems

Electrostatic potential (ESP) surface analysis is a computational method that visualizes the electrostatic potential on the electron density surface of a molecule. youtube.com This analysis is instrumental in understanding the reactive behavior of a molecule, as it highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). youtube.com

For an amide-indanone system like this compound, the ESP surface would reveal distinct electrostatic characteristics. The oxygen atom of the carbonyl group in the indanone ring and the oxygen of the amide group are expected to be regions of high electron density, depicted as red or yellow in an ESP map. These regions represent potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom attached to the amide nitrogen (in a secondary amide) and the protons on the methyl group would exhibit a lower electron density, appearing as blue regions, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors.

The generation of an ESP map is typically performed using quantum chemistry software like Gaussian. youtube.com The process involves first optimizing the molecular geometry and then calculating the electrostatic potential at various points on the molecular surface. youtube.com This information is then mapped onto the electron density surface to create a visual representation. youtube.com

Table 2: Predicted Electrostatic Potential Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction |

| Indanone Carbonyl Oxygen | Negative (Electron-rich) | Hydrogen Bond Acceptor |

| Amide Carbonyl Oxygen | Negative (Electron-rich) | Hydrogen Bond Acceptor |

| Amide Nitrogen | Moderately Negative | Potential for coordination |

| Amide N-H Proton (if present) | Positive (Electron-poor) | Hydrogen Bond Donor |

| Aromatic Ring | Planar region with delocalized pi-electrons | Pi-stacking interactions |

Exploration of Hypothetical Molecular Association Sites

Based on the structural features of this compound, several hypothetical molecular association sites can be proposed. These sites are regions of the molecule that are likely to participate in non-covalent interactions with other molecules, such as receptor binding pockets.

The indanone ring system, being largely planar, can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein binding site. The carbonyl group of the indanone is a potent hydrogen bond acceptor .

The N-methylacetamide side chain offers multiple points of interaction. The amide carbonyl oxygen is a strong hydrogen bond acceptor , while the N-H group (in the case of a secondary amide) can act as a hydrogen bond donor . The presence of the methyl group on the nitrogen atom can also influence the steric and electronic properties of the amide bond, potentially affecting its rotational barrier and preferred conformation.

Mechanistic Investigations of Chemical Reactivity and Transformations

Photochemical Reactivity of the 1-Oxoindan Moiety

The 1-oxoindan portion of the molecule is susceptible to photochemical reactions, a field of study that examines chemical changes induced by light. nih.gov Compounds with aromatic chromophore systems, such as the one present in the 1-oxoindan structure, are often predisposed to such light-induced effects. nih.gov

The photochemical reactivity of the 1-oxoindan moiety is centrally characterized by the process of photoenolization. Upon irradiation, particularly with UV light, the ketone can undergo a transformation to a highly reactive intermediate known as a photoenol. Research on related substituted indan-1-ones has shown that this process is a key step in their photochemical synthesis. nih.govresearchgate.net

The mechanism often proceeds via the triplet excited state of the ketone. nih.govresearchgate.net After the molecule absorbs light, it can transition from its ground electronic state to a singlet excited state, which may then convert to a more stable triplet excited state through a process called intersystem crossing. flinders.edu.au It is from this triplet state that the photoenolization typically occurs, involving an intramolecular hydrogen atom transfer. flinders.edu.au Isotopic exchange and quenching experiments have confirmed that the formation of indan-1-one products proceeds through this triplet state pathway, while minor side-products may originate from the singlet excited state. nih.govresearchgate.net

Photoexcitation: The ground state molecule (A) absorbs a photon.

Intersystem Crossing (ISC): The initial singlet excited state converts to a triplet state.

Hydrogen Atom Transfer (HAT): An intramolecular hydrogen transfer occurs to form the triplet photoenol.

Tautomerization/Further Reaction: The photoenol can then tautomerize back to the starting ketone or undergo subsequent reactions, such as a Diels-Alder cycloaddition if a suitable reaction partner is present. flinders.edu.au

In photochemical reactions leading to the formation of cyclic structures like indanones, the nature of the group attached to the alpha-carbon (the carbon adjacent to the carbonyl group) is critical. This attached group can function as a "leaving group," a molecular fragment that detaches during a reaction. tutorchase.com The efficiency of the photoreaction is significantly influenced by the ability of this group to depart. tutorchase.comnumberanalytics.com

A good leaving group is typically a weak base that can stabilize the pair of electrons it takes upon its departure. tutorchase.comlibretexts.org This stability is crucial because the departure of the leaving group is often part of the rate-determining step of the reaction. tutorchase.comlibretexts.org Common examples of effective leaving groups in organic reactions include halides (like chloride, bromide, and iodide) and sulfonates (like tosylate, OTS). tutorchase.comyoutube.com Water is also considered a good leaving group. tutorchase.com

In the context of synthesizing substituted indan-1-ones, studies have shown that phenacyl chlorides and benzoates can be effective precursors. nih.govresearchgate.net For instance, the photolysis of a phenacyl benzoate (B1203000) derivative was found to yield a 5,6-dimethoxyindan-1-one, demonstrating the role of the benzoate as a leaving group in facilitating the cyclization. nih.govresearchgate.net The strength of the bond to the leaving group and the stability of the leaving group once it has departed are key factors that determine the reaction rate. youtube.com

Table 1: Characteristics of Effective Leaving Groups

| Characteristic | Description |

| Basicity | Weak bases are good leaving groups as they can effectively stabilize the negative charge they acquire upon departure. tutorchase.comlibretexts.org |

| Stability | The leaving group must be stable on its own after detaching from the parent molecule. This is often achieved through resonance stabilization or by being a stable, neutral molecule like water. tutorchase.comyoutube.com |

| Polarizability | Larger, more polarizable atoms (like iodine compared to chlorine) can better distribute the negative charge, making them better leaving groups. youtube.com |

| Bond Strength | A weaker bond between the carbon and the leaving group facilitates its departure, increasing the reaction rate. youtube.com |

The solvent in which a photochemical reaction is conducted can have a profound impact on the reaction's outcome, efficiency, and mechanism. nih.govbris.ac.uk Solute-solvent interactions can alter the energies of the electronic states involved and affect the structures of the photoexcited molecules. nih.govbris.ac.uk The choice of solvent can influence fluorescence yields, with polarity and hydrogen-bonding ability being significant factors. nih.gov

In the photochemical synthesis of indan-1-ones, the solvent can play multiple roles. For example, in the photolysis of a specific precursor, using neat acetone (B3395972) as the solvent led to the exclusive formation of 5,6-dimethoxyindan-1-one in a high (90%) chemical yield. nih.govresearchgate.net In this case, acetone acted as both the solvent and a triplet sensitizer, efficiently promoting the formation of the necessary triplet excited state for the photoenolization reaction. nih.govresearchgate.net

The effect of the solvent can be highly specific. Studies on other photochemical rearrangements have shown that the water content in a solvent can act as a switch, abruptly changing the reaction pathway and leading to different products. researchgate.net Generally, polar protic solvents are preferred for reactions that proceed through charged intermediates, like the carbocations in SN1 reactions, because they can stabilize these intermediates. libretexts.org The ability to selectively excite molecules experiencing specific solute-solvent interactions, such as hydrogen bonding, highlights the nuanced control that solvents can exert over photochemical processes. nih.govbris.ac.uk

Reactivity of the Acetamide (B32628) Functionality

The N-methylacetamide group on the molecule exhibits its own characteristic reactivity, distinct from the photochemical reactions of the indanone core.

The amide bond in the N-methylacetamide moiety can be broken through hydrolysis, a chemical reaction with water. pearson.com N-methylacetamide (NMA) itself serves as a useful model for understanding this process. The hydrolysis of NMA yields acetic acid and methylamine, and the reaction is reversible. psu.edu

The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution. psu.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. pearson.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. pearson.com This is followed by the departure of the amide leaving group.

Neutral Hydrolysis: At near-neutral pH, the hydrolysis rate is largely insensitive to small changes in pH. psu.edu Studies of NMA hydrolysis in high-temperature water suggest that under these conditions, the reaction likely proceeds through an SN2 mechanism where water acts as the nucleophile. psu.edu

Table 2: pH Dependence of N-methylacetamide Hydrolysis

| pH Condition | Mechanistic Feature | Rate Dependence |

| Low pH (Acidic) | Protonation of carbonyl oxygen, enhancing susceptibility to nucleophilic attack by water. pearson.com | Rate increases rapidly with added acid. psu.edu |

| Near-Neutral pH | Direct nucleophilic attack by water; proposed SN2 mechanism. psu.edu | Rate is relatively insensitive to pH changes. psu.edu |

| High pH (Basic) | Nucleophilic attack by hydroxide ion (OH⁻) on the carbonyl carbon. pearson.com | Rate increases rapidly with added base. psu.edu |

The carbon atom adjacent to the carbonyl group in the acetamide functionality is known as the alpha-carbon. The hydrogen atoms attached to this carbon (alpha-hydrogens) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. sketchy.com

The removal of an alpha-hydrogen by a base leads to the formation of a resonance-stabilized intermediate called an enolate anion. sketchy.comlibretexts.orgyoutube.com This enolate is nucleophilic at the alpha-carbon and can react with various electrophiles, allowing for the formation of new carbon-carbon bonds. sketchy.commsu.edu This type of reaction is fundamental in organic synthesis.

Common reactions involving the alpha-carbon of carbonyl compounds include:

Halogenation: The substitution of an alpha-hydrogen with a halogen (e.g., chlorine or bromine). msu.edulibretexts.org

Isotope Exchange: The replacement of an alpha-hydrogen with an isotope, such as deuterium. msu.edulibretexts.org

Aldol Condensation: A reaction where the enolate of one molecule attacks the carbonyl group of another, forming a β-hydroxy carbonyl compound. libretexts.orgyoutube.com

While these reactions are more commonly associated with aldehydes and ketones, they can also occur with carboxylic acid derivatives like amides, although generally more slowly. msu.edulibretexts.org The formation of the enolate intermediate is a key characteristic that enables the diverse reactivity at the alpha-carbon. libretexts.org

Transformations Involving the Indanone-Amide Scaffold

The indanone-amide scaffold, exemplified by N-methyl(1-oxoindan-5-yl)acetamide, represents a versatile platform for a variety of chemical transformations. The reactivity of this scaffold is primarily centered around the ketone group of the indanone ring and the amide functionality on the aryl ring. Mechanistic investigations have explored reduction, alkylation, and cyclization/rearrangement reactions, revealing pathways to novel and structurally diverse molecules.

Reduction Reactions of the Ketone Group

The carbonyl group at the C-1 position of the indanone core is a key site for reactivity, with its reduction being a fundamental transformation. The reduction of 1-indanones can lead to the corresponding indanols, and the stereochemical outcome of this reaction is often a point of interest, particularly in the synthesis of chiral molecules.

An enantioselective approach to producing chiral 3-substituted indanones has been demonstrated through an intramolecular palladium-catalyzed reductive-Heck reaction. acs.org This method can yield either enantiomerically enriched 3-substituted indanones or α-exo-methylene indanones, with the outcome being dependent on the choice of base used in the reaction. acs.org While not a direct reduction of the ketone itself, this process highlights the sophisticated control that can be achieved in reactions involving the indanone core to produce reduced and functionalized derivatives.

General methods for the synthesis of 1-indanones often involve cyclization reactions of precursors like 3-arylpropionic acids. nih.govresearchgate.net The resulting 1-indanone (B140024) can then serve as a starting material for further modifications, including the reduction of its ketone group to an alcohol, which is a common step in the synthesis of various biologically active indane derivatives. The specific conditions for reducing the ketone in this compound would likely involve standard reducing agents, with the choice of reagent influencing the selectivity and outcome.

| Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Asymmetric Reductive-Heck Reaction | Palladium Catalyst, Chiral Ligands, Base | Enantiomerically Enriched 3-Substituted Indanones | acs.org |

Alkylation Studies on Related Aminoindanone Derivatives

Alkylation reactions, particularly on the nitrogen atom of the amide or related amino groups, are crucial for building molecular complexity. While direct alkylation studies on this compound are not extensively documented in the provided results, principles from related N-alkylation methodologies for amino acids and other nitrogen-containing heterocycles are applicable. monash.edunih.gov

The N-alkylation of amino acid derivatives is a well-established field, often employed to modify peptides and design peptidomimetics. monash.edu Common methods involve the use of protecting groups on the nitrogen, such as sulfonamides (e.g., tosyl or o-NBS groups), followed by base-mediated alkylation with an alkyl halide. monash.edu For instance, N-nitrobenzenesulfonamides of amino acid esters can be alkylated using potassium carbonate and a phase-transfer catalyst. monash.edu Subsequent deprotection yields the N-alkylated amino acid derivative.

Another relevant area is the direct hydroaminoalkylation of olefins with N-alkyl arylamines, catalyzed by transition metals like tantalum. nih.gov This process involves the addition of an amine's α-C–H bond across a double bond, forming a new C-C bond and alkylating the position alpha to the nitrogen. nih.gov While this is a C-alkylation, it demonstrates advanced catalytic methods for modifying amine derivatives. The development of automated parallel synthesis techniques has also enabled the efficient production of libraries of N-alkylated-β-amino methyl esters, highlighting the importance of these building blocks in combinatorial chemistry. researchgate.net

| Substrate Type | Alkylation Method | Reagents | Key Feature | Reference |

|---|---|---|---|---|

| N-Nitrobenzenesulfonamido Amino Acid Esters | Base-Mediated Alkylation | K₂CO₃, Alkyl Halide, Phase-Transfer Catalyst | Site-selective N-alkylation after protection. | monash.edu |

| N-Alkylarylamines | Catalytic Hydroaminoalkylation | Tantalum Catalyst, Olefins | Adds amine α-C-H bond across an olefin. | nih.gov |

| 2,6-bis(α-iminoalkyl)pyridines | Direct N-Alkylation | MeLi, MgR₂, ZnR₂ | Direct alkylation of the pyridine (B92270) nitrogen. | nih.gov |

Intramolecular Cyclization and Rearrangement Processes

The indanone-amide scaffold is amenable to intramolecular reactions that can lead to complex fused heterocyclic systems. Such transformations are of significant interest for generating novel molecular frameworks.

One prominent reaction involving the 1-indanone moiety is ring expansion. rsc.org These reactions are valuable for constructing more complex scaffolds from the relatively simple indanone core. Additionally, 1-indanones can participate in annulation reactions to form fused and spiro frameworks. For example, isothiocyanato-1-indanones can undergo intramolecular cyclization as part of a Michael addition-triggered process to form complex heterocyclic systems. rsc.org

Skeletal rearrangements of amides, in general, provide rapid access to diverse nitrogen-containing structures. nih.gov These reactions can proceed through various mechanisms, often initiated by the activation of the amide bond. In the context of the this compound scaffold, intramolecular cyclization could potentially occur between the amide nitrogen and the indanone carbonyl, or involve other parts of the molecule, depending on the reaction conditions. For instance, acid-catalyzed intramolecular cyclization is a known method for forming heterocyclic rings, where an N-acyl or similar group acts as a nucleophile. nih.gov Photochemically generated N-amidyl radicals can also trigger intramolecular cascade cyclizations to build fused polyheterocycles under mild conditions. rsc.org

| Starting Scaffold | Reaction Type | Conditions/Initiation | Product Type | Reference |

|---|---|---|---|---|

| 1-Indanone | Ring Expansion | Varies (e.g., with DOSM, p-TSA) | Fused Carbocycles (e.g., Fluorenone) | rsc.org |

| Isothiocyanato-1-indanone | Intramolecular Cyclization | Michael Addition Trigger | Fused Thiazoles | rsc.org |

| Amides (General) | Skeletal Rearrangement | Amide Activation | Complex N-heterocycles | nih.gov |

| N-Amide Precursors | Intramolecular Cascade Cyclization | Photogenerated N-amidyl radical | Fused Polyheterocycles | rsc.org |

Future Directions in Research on N Methyl 1 Oxoindan 5 Yl Acetamide

Development of Novel Synthetic Pathways

Future synthetic explorations could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields. For instance, the N-methylation step, potentially achievable through methods like the Leuckart reaction which traditionally requires high temperatures and long reaction times, could be optimized using microwave irradiation. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility and scalability. The synthesis of N-methyl(1-oxoindan-5-yl)acetamide could be adapted to a flow process, enabling safer and more efficient production.

Catalytic C-H Activation: A more atom-economical approach could involve the direct C-H amidation of an N-methylated indanone precursor. This would bypass the need for a pre-functionalized starting material like 5-aminoindan-1-one (B112515), streamlining the synthetic sequence.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Precursors | Key Steps | Potential Advantages |

| Classical Synthesis | 5-Aminoindan-1-one, Acetic Anhydride, Methylating Agent | Acylation followed by N-methylation | Established methodology |

| Microwave-Assisted | 5-Aminoindan-1-one, Formamide/Formic Acid | Microwave-assisted Leuckart reaction for N-methylation | Reduced reaction times, potentially higher yields nih.gov |

| Flow Chemistry | Indanone, Nitrating Agent, Reducing Agent, Acetylating Agent, Methylating Agent | Continuous multi-step synthesis | Enhanced safety, scalability, and process control |

| C-H Activation | 1-Oxoindan, N-methylacetamide | Direct C-H amidation | Fewer synthetic steps, increased atom economy |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and electronic properties of this compound is crucial. While standard spectroscopic techniques like NMR and mass spectrometry provide fundamental structural information, advanced methods can offer deeper insights.

Future characterization efforts should employ a combination of experimental and theoretical approaches:

Vibrational Spectroscopy: A detailed analysis of the Fourier-Transform Infrared (FT-IR) and FT-Raman spectra can provide valuable information about the vibrational modes of the molecule. walshmedicalmedia.com By comparing experimental data with theoretical calculations, a precise assignment of vibrational frequencies can be achieved. researchgate.net

UV-Visible Spectroscopy: The electronic transitions of the molecule can be investigated using UV-Vis spectroscopy. researchgate.net This can help in understanding the electronic structure and potential for charge transfer interactions within the molecule.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

Integration of Multiscale Computational Approaches

Computational chemistry offers a powerful toolkit for predicting and understanding the properties of molecules. For this compound, a multiscale computational approach can provide insights that are difficult to obtain through experimental means alone.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to optimize the molecular geometry, calculate vibrational frequencies, and predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information is crucial for understanding the molecule's reactivity and electronic behavior.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of the electron density distribution and intramolecular interactions, such as hyperconjugation. walshmedicalmedia.com This can help in understanding the stability of the molecule and the nature of its chemical bonds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound in different environments, such as in solution or interacting with a biological target. This can provide insights into its behavior at a molecular level over time.

| Computational Method | Information Obtained | Relevance |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, HOMO/LUMO energies | Prediction of spectroscopic data and reactivity researchgate.net |

| Natural Bond Orbital (NBO) | Electron density distribution, intramolecular interactions | Understanding of molecular stability and bonding walshmedicalmedia.com |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects | Insight into behavior in solution and potential biological interactions |

Exploration of Novel Chemical Transformations

The functional groups present in this compound—the ketone, the amide, and the aromatic ring—offer multiple avenues for further chemical modification. Exploring novel chemical transformations can lead to the synthesis of a diverse library of derivatives with potentially new properties.

Future research in this area could focus on:

Derivatization of the Ketone Group: The carbonyl group can be a handle for various transformations, including reduction to the corresponding alcohol, conversion to an oxime, or use in condensation reactions to form larger, more complex structures.

Modification of the Acetamide (B32628) Group: The amide bond can be hydrolyzed or reduced. The N-methyl group could also be a site for further functionalization.

Substitution on the Aromatic Ring: The benzene (B151609) ring of the indanone core can be subjected to electrophilic aromatic substitution reactions to introduce a variety of substituents, thereby modulating the electronic properties of the molecule.

Synthesis of Heterocyclic Analogues: The indanone scaffold could be modified to incorporate heteroatoms, leading to the formation of novel heterocyclic compounds with potentially distinct biological activities.

The exploration of these future research directions will undoubtedly contribute to a deeper understanding of the chemistry of this compound and pave the way for its potential applications in various scientific fields.

Q & A

Q. What are the common synthetic routes for N-methyl(1-oxoindan-5-yl)acetamide, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization reactions and functional group modifications. Key steps include:

- Cyclization of indanone precursors to form the 1-oxoindan core, followed by acetylation of the amine group .

- Use of coupling agents (e.g., carbodiimides) and solvents like dimethylformamide (DMF) to facilitate amide bond formation .

- Critical parameters: Temperature (often 60–100°C), reaction time (12–24 hours), and pH control using bases (e.g., NaOH) to minimize side reactions .

- Characterization via NMR, IR, and mass spectrometry to confirm structure and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assigns protons and carbons in the indanone and acetamide moieties. For example, the methyl group in N-methyl appears as a singlet (~3.0 ppm) .

- IR Spectroscopy : Identifies carbonyl stretches (1-oxoindan at ~1700 cm⁻¹, acetamide at ~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How do the functional groups in this compound contribute to its biological activity?

Methodological Answer:

- The 1-oxoindan core provides a rigid bicyclic structure that enhances binding to hydrophobic pockets in target proteins .

- The acetamide group participates in hydrogen bonding with biological targets (e.g., enzymes or receptors), as shown in docking studies .

- Modifications to the N-methyl group can alter metabolic stability, as demonstrated in comparative SAR studies of similar indanone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratios) and identify optimal conditions .

- By-product analysis : Employ HPLC or TLC to detect intermediates (e.g., uncyclized precursors) and adjust reaction time or quenching protocols .

- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while methanol/water mixtures enhance crystallization .

Q. What computational methods are suitable for predicting the thermochemical and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies, HOMO-LUMO gaps, and electrostatic potential maps to predict reactivity .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein-ligand binding) using software like AutoDock or GROMACS .

- Thermogravimetric Analysis (TGA) Validation : Compare computed thermal stability (ΔH sublimation/fusion) with experimental TGA/DSC data .

Q. How should researchers resolve contradictions in spectral data interpretations for structurally similar acetamide derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in congested regions (e.g., aromatic protons) .

- Isotopic labeling : Use deuterated analogs to confirm assignments of exchangeable protons (e.g., NH in acetamide) .

- Comparative analysis : Cross-reference with published spectra of analogs (e.g., N-methyl-2-oxoindolin derivatives) to identify consistent peaks .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound analogs?

Methodological Answer:

- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy groups) and test bioactivity in vitro .

- Pharmacophore modeling : Map electrostatic and hydrophobic features to predict active conformations .

- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.